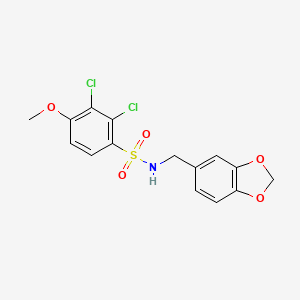![molecular formula C20H16Cl2N2O3 B3450114 6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3450114.png)
6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
Overview
Description
6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that belongs to the class of atypical antipsychotic drugs. It was first synthesized in the 1960s and was approved by the FDA for the treatment of schizophrenia in 1989. Clozapine has been shown to be effective in treating both positive and negative symptoms of schizophrenia, as well as reducing the risk of suicide in patients with schizophrenia.
Mechanism of Action
Clozapine works by blocking the receptors for dopamine and serotonin in the brain, which are believed to be involved in the development of schizophrenia. It also has an affinity for other receptors such as alpha-adrenergic, histaminergic, and muscarinic receptors. The exact mechanism of action of 6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one is not fully understood, but it is believed to be due to its ability to modulate the activity of multiple neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects, including reducing the levels of dopamine and serotonin in the brain, increasing the levels of acetylcholine, and modulating the activity of the glutamate and GABA systems. It also has been shown to have anti-inflammatory effects and to increase the levels of neurotrophic factors such as BDNF.
Advantages and Limitations for Lab Experiments
Clozapine has a number of advantages for use in lab experiments, including its well-established effectiveness in treating schizophrenia and other psychiatric disorders, as well as its ability to modulate multiple neurotransmitter systems in the brain. However, it also has a number of limitations, including its potential for causing serious side effects such as agranulocytosis and myocarditis, as well as its high cost and the need for careful monitoring of patients who are taking the drug.
Future Directions
There are a number of future directions for research on 6-chloro-3-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, including investigating its potential for use in treating other neurological disorders such as Alzheimer's disease and traumatic brain injury. Other areas of research include investigating the mechanisms of action of this compound and developing new drugs that target the same neurotransmitter systems as this compound but with fewer side effects. Additionally, there is a need for further research on the long-term effects of this compound on patients who are taking the drug.
Scientific Research Applications
Clozapine has been extensively studied for its effectiveness in treating schizophrenia, as well as other psychiatric disorders such as bipolar disorder and treatment-resistant depression. It has also been investigated for its potential use in treating neurological disorders such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
6-chloro-3-[4-(2-chlorophenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-14-5-6-18-13(11-14)12-15(20(26)27-18)19(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHKHQJYGWWAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-chloro-5-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3450035.png)

![4-methoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3450045.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B3450068.png)

![ethyl 1-[N-cyclohexyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3450081.png)
![N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3450085.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-cyclohexylmethanesulfonamide](/img/structure/B3450086.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3450093.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3450098.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3450112.png)
![N-(2-bromophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3450127.png)